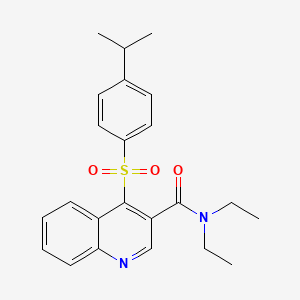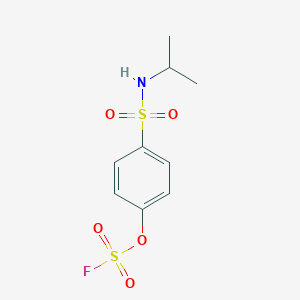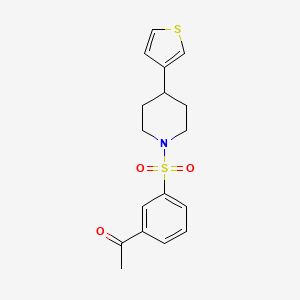![molecular formula C23H19ClN2O4S B2439550 (E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300377-24-6](/img/structure/B2439550.png)
(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H19ClN2O4S and its molecular weight is 454.93. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research on similar compounds to (E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has focused on their synthesis and characterization. For instance, the synthesis of various thiazolo[3,2-a]pyrimidines has been explored, detailing their preparation and structural features. These studies involve analyzing the chemical structure and properties of these compounds through various methods like spectral, crystallographic, and elemental analysis (Tozkoparan et al., 1998), (Kinoshita et al., 1987).
Anti-Inflammatory and Analgesic Activities
Several studies have demonstrated the anti-inflammatory and analgesic activities of thiazolo[3,2-a]pyrimidine derivatives. These compounds are found to have significant potential in reducing inflammation and pain, which suggests their applicability in developing new therapeutic agents (Tozkoparan et al., 1999), (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of thiazolo[3,2-a]pyrimidine derivatives have been a subject of research, indicating their potential in addressing various microbial infections. These studies highlight the effectiveness of such compounds in inhibiting the growth of bacteria and fungi, which could be pivotal in the development of new antimicrobial agents (Ashok et al., 2007).
Structural Modifications and Supramolecular Aggregation
Research has also been conducted on the structural modifications of thiazolo[3,2-a]pyrimidines and their effects on supramolecular aggregation. These studies provide insights into the conformational features of these compounds and how variations in their structure can influence their chemical and physical properties (Nagarajaiah & Begum, 2014).
Cytotoxicity Studies
Cytotoxicity studies of thiazolo[3,2-a]pyrimidine derivatives have been conducted to assess their potential use in cancer treatment. These studies evaluate the ability of these compounds to inhibit the growth of cancer cells, which is crucial for developing new chemotherapeutic agents (Hassan et al., 2014).
作用機序
Target of Action
Related compounds such as chlorobenzylidene malononitriles have been shown to interact with glutathione .
Mode of Action
The compound likely interacts with its targets through a process known as glutathione conjugation . This is a biochemical reaction where the compound binds to glutathione, a molecule that plays a crucial role in maintaining cellular redox balance.
Biochemical Pathways
The compound is likely involved in the glutathione metabolic pathway . This pathway is essential for the detoxification of harmful substances in the body. The compound’s interaction with glutathione can lead to the formation of conjugates that are more easily excreted from the body .
Pharmacokinetics
Related compounds such as 2-chlorobenzylidene malononitrile have been shown to undergo biotransformation to mercapturic acids in rats . This suggests that the compound may also be metabolized and excreted in a similar manner.
Result of Action
The result of the compound’s action is likely the detoxification of harmful substances in the body. By binding to glutathione, the compound forms conjugates that are more easily excreted from the body .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the rate of the glutathione conjugation reaction . Additionally, the presence of other substances in the body can also influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
methyl (2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-13-19(22(28)30-3)20(14-8-10-16(29-2)11-9-14)26-21(27)18(31-23(26)25-13)12-15-6-4-5-7-17(15)24/h4-12,20H,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGSPKNGLIYSAI-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide](/img/structure/B2439475.png)
![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)
![4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2439477.png)

![2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2439484.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2439485.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)

![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439488.png)
